

Quantitative Data on Indatraline Effects

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

Get Quote

The table below summarizes findings from key studies on indatraline's biological activities. Please note that some specific data points common in dose-response studies (e.g., IC50 values for cell viability) were not fully detailed in the available literature.

Table 1: Summary of Indatraline Effects from Research Studies

Experimental Model	Key Findings/Endpoint	Indatraline Concentration/Dose	Citation
Autophagy Induction (HeLa, COS-7 cells)	LC3 conversion (autophagosome marker)	5 μ M, 10 μ M	[1]
	Autophagy induction (via LysoTracker/MDC staining)	\geq 1 μ M	[1]
	Autophagic flux increase (with lysosomal inhibitor E64D)	5 μ M, 10 μ M	[1]
Cell Motility & Angiogenesis (Glioblastoma cells)	Inhibition of cell spreading and migration	1 μ M, 3 μ M, 10 μ M	[2]
	Inhibition of VEGF-induced tube formation	10 μ M	[2]

Experimental Model	Key Findings/Endpoint	Indatraline Concentration/Dose	Citation
In Vivo Anti-Restenosis (Rat model)	Inhibition of smooth muscle cell accumulation	<i>Dose not specified in abstract</i>	[1]
Motor Activity (Wistar Rats)	Long-lasting effect on motor activity (≥ 3 hours)	<i>Dose not specified in abstract</i>	[3]

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating indatraline's effects, adapted from the research literature.

Protocol 1: Assessing Autophagy Induction via LC3 Immunoblotting

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy activation [1].

- **Cell Treatment:** Seed cells (e.g., HeLa, COS-7) in culture dishes. The next day, treat with indatraline at desired concentrations (e.g., 1-10 μM) for a set duration (e.g., 3-24 hours). Include a negative control (DMSO vehicle) and a positive control (e.g., 10 μM rapamycin).
- **Protein Extraction:** After treatment, lyse cells using RIPA buffer supplemented with protease inhibitors.
- **Immunoblotting:**
 - Separate equal amounts of protein (20-30 μg) by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block membrane with 5% non-fat milk in TBST.
 - Incubate with primary antibodies against LC3 and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 - Wash membrane and incubate with HRP-conjugated secondary antibody.
 - Detect signals using enhanced chemiluminescence (ECL) reagent.
- **Data Analysis:** Quantify band intensity. Autophagy induction is confirmed by an increase in the LC3-II/LC3-I ratio and/or total LC3-II levels.

Protocol 2: Cell Spreading and Migration Assay

This method assesses the anti-migratory effects of indatraline on glioblastoma cells [2].

- **Cell Spreading Assay:**
 - Seed GBM cells onto culture plates and allow to attach.
 - Treat cells with indatraline (1-10 μ M) for 24 hours.
 - Fix cells with 4% paraformaldehyde and stain with fluorescent dye (e.g., Phalloidin for F-actin).
 - Image cells under a microscope and quantify spreading area using image analysis software (e.g., ImageJ).
- **Cell Migration Assay (Transwell):**
 - Seed serum-starved cells into the upper chamber of a transwell insert in a serum-free medium.
 - Add indatraline to the upper chamber. Place complete growth medium (chemoattractant) in the lower chamber.
 - Incubate for 6-24 hours to allow migration.
 - After incubation, remove non-migrated cells from the upper side of the membrane.
 - Fix and stain cells that have migrated to the lower side.
 - Count the stained cells under a microscope.

Protocol 3: In Vitro Tube Formation Assay

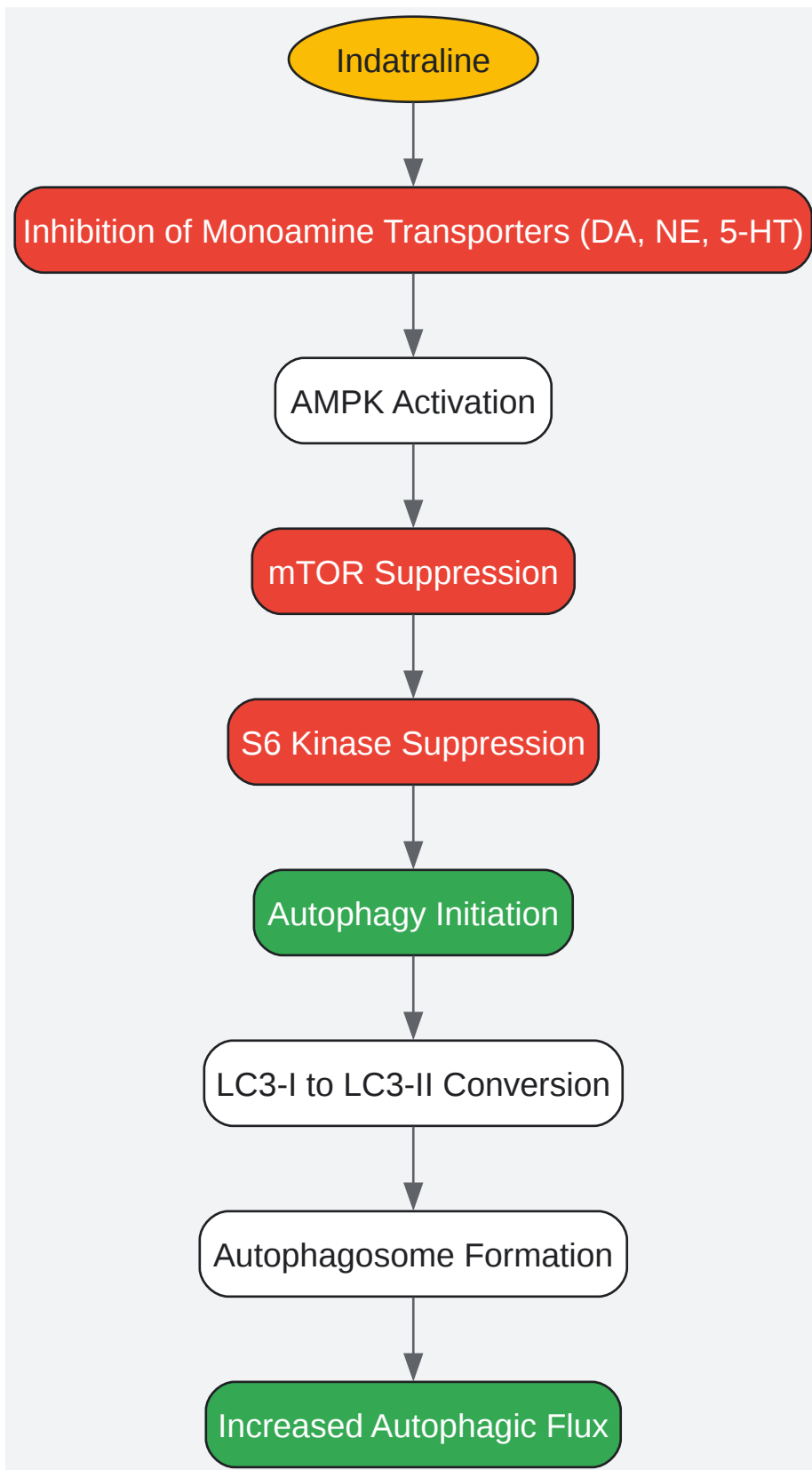
This protocol evaluates the anti-angiogenic potential of indatraline [2].

- **Matrigel Preparation:** Thaw Growth Factor Reduced Matrigel on ice overnight. Coat wells of a pre-chilled 96-well plate with Matrigel and incubate at 37°C for 30 minutes to polymerize.
- **Cell Treatment and Seeding:** Pre-treat GBM or endothelial cells with indatraline (e.g., 10 μ M) for a set time. Harvest cells and seed them onto the polymerized Matrigel.
- **Incubation and Imaging:** Incubate the plate at 37°C for 4-16 hours to allow tube network formation.
- **Analysis:** Capture images of the tube networks under a microscope. Quantify parameters like total tube length, number of branches, and number of meshes using image analysis software.

Mechanism of Action and Experimental Workflow

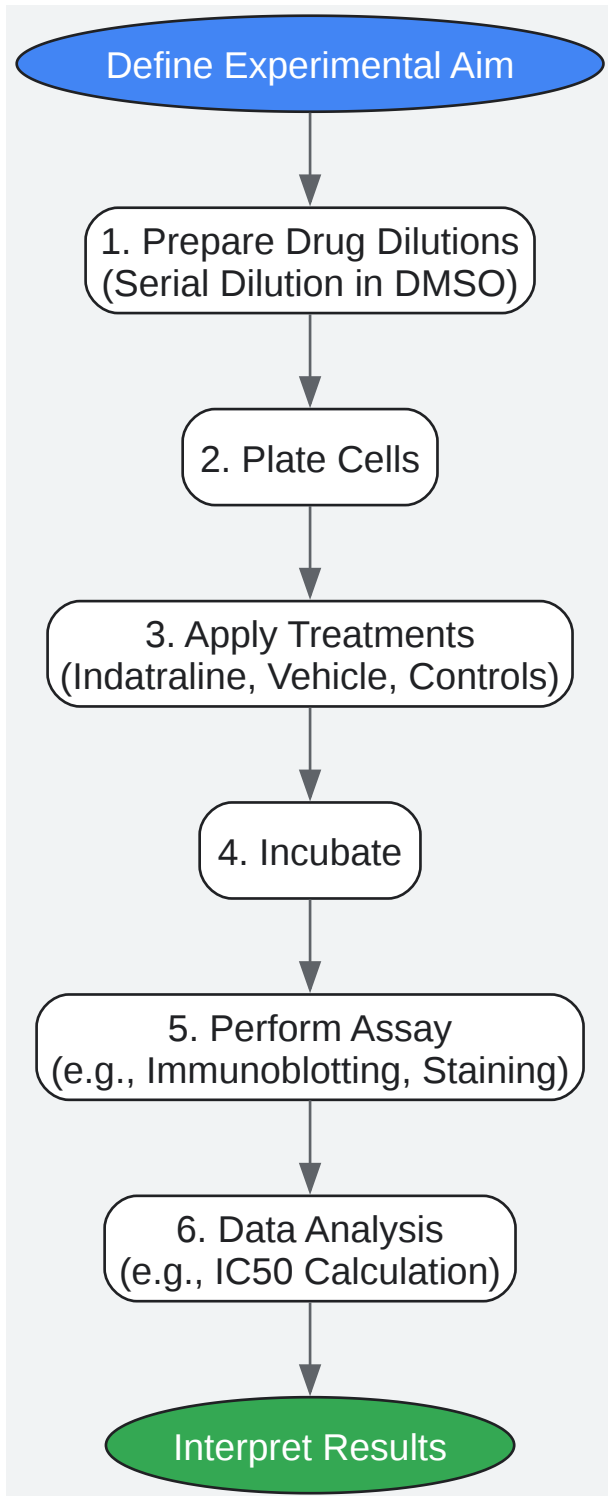
The following diagrams, created using Graphviz DOT language, illustrate the key signaling pathways affected by indatraline and a generalized workflow for conducting dose-response experiments.

Diagram 1: Indatraline-Induced Autophagy Signaling Pathway



[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for Indatraline Dose-Response



[Click to download full resolution via product page](#)

Research Applications and Notes

- **Drug Repurposing:** The findings summarized here highlight indatraline's potential for repurposing, particularly in oncology (e.g., glioblastoma [2]) and cardiovascular diseases (e.g., restenosis [1]).
- **Mechanistic Probes:** Indatraline serves as a chemical tool to study the relationship between monoamine transporters, autophagy, and cell death pathways [1].
- **Data Gaps:** The available literature provides clear evidence of efficacy at specific concentrations but often lacks full dose-response curves and derived parameters like IC50/EC50 for all endpoints. Further experiments are needed to fully characterize indatraline's potency and efficacy across different models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Antidepressant indatraline induces autophagy and inhibits ... [pmc.ncbi.nlm.nih.gov]
2. Indatraline inhibits Rho- and calcium-mediated ... [sciencedirect.com]
3. Synthesis and Effect on the Motor Activity of Wistar Rats [mdpi.com]

To cite this document: Smolecule. [Quantitative Data on Indatraline Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530604#indatraline-dose-response-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com